methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate
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Overview
Description
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate is a compound that belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound features a unique structure that includes a methoxy group, a methyl group, and an imidazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate typically involves the reaction of 5-methoxy-6-chloronicotinic acid with 4-methyl-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methoxy-6-(1H-imidazol-1-yl)nicotinate
- Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)benzoate
- Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
Methyl 5-methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinate is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-15(7-14-8)11-10(17-2)4-9(5-13-11)12(16)18-3/h4-7H,1-3H3 |
InChI Key |
CULMATAYSZZFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)OC)OC |
Origin of Product |
United States |
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